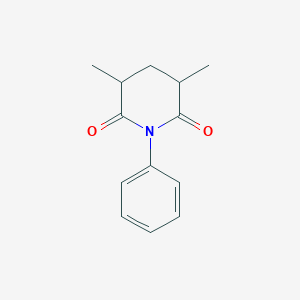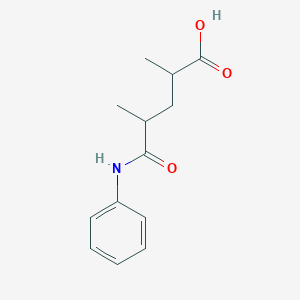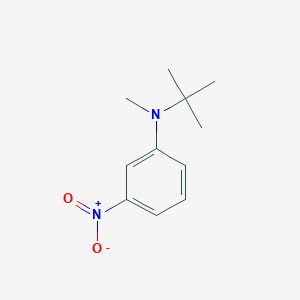
2-(2,3-dimethyl-1H-indol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid is an indole derivative, a class of compounds known for their diverse biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core . Subsequent methylation and acetic acid substitution are achieved through standard organic reactions such as Friedel-Crafts alkylation and ester hydrolysis.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions, while Lewis acids like aluminum chloride facilitate Friedel-Crafts reactions . These methods ensure efficient large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxy-2-methyl-3-indoleacetic acid: Known for its anti-inflammatory properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
Uniqueness: 2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications .
Eigenschaften
IUPAC Name |
2-(2,3-dimethyl-1H-indol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-11-4-3-9(5-10(7)11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJMPNCDSJYOLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-aminophenyl)ethyl]-N,N-dimethylaniline](/img/structure/B373630.png)






![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)
![N-[2,6-dibromo-4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373645.png)
![1-Methyl-4-({5-[(4-methylphenyl)sulfonyl]-3-phenylpentyl}sulfonyl)benzene](/img/structure/B373646.png)

